

# 2,6-Dimethyl-4-nitropyridine 1-oxide chemical properties

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## Compound of Interest

Compound Name: 2,6-Dimethyl-4-nitropyridine 1-oxide

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An In-Depth Technical Guide to the Chemical Properties of **2,6-Dimethyl-4-nitropyridine 1-oxide**

## Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of **2,6-Dimethyl-4-nitropyridine 1-oxide** (CAS No: 4808-64-4), a key heterocyclic compound with significant applications in chemical synthesis and drug development. Designed for researchers, scientists, and professionals in the field, this document delves into the compound's synthesis, physicochemical characteristics, reactivity, and safety protocols, grounding all information in authoritative data and field-proven insights.

## Molecular Identity and Physicochemical Properties

**2,6-Dimethyl-4-nitropyridine 1-oxide**, also known as 4-Nitro-2,6-lutidine N-oxide, is a substituted pyridine derivative. The presence of the N-oxide functional group and the electron-withdrawing nitro group at the 4-position significantly influences the electronic properties and reactivity of the pyridine ring.

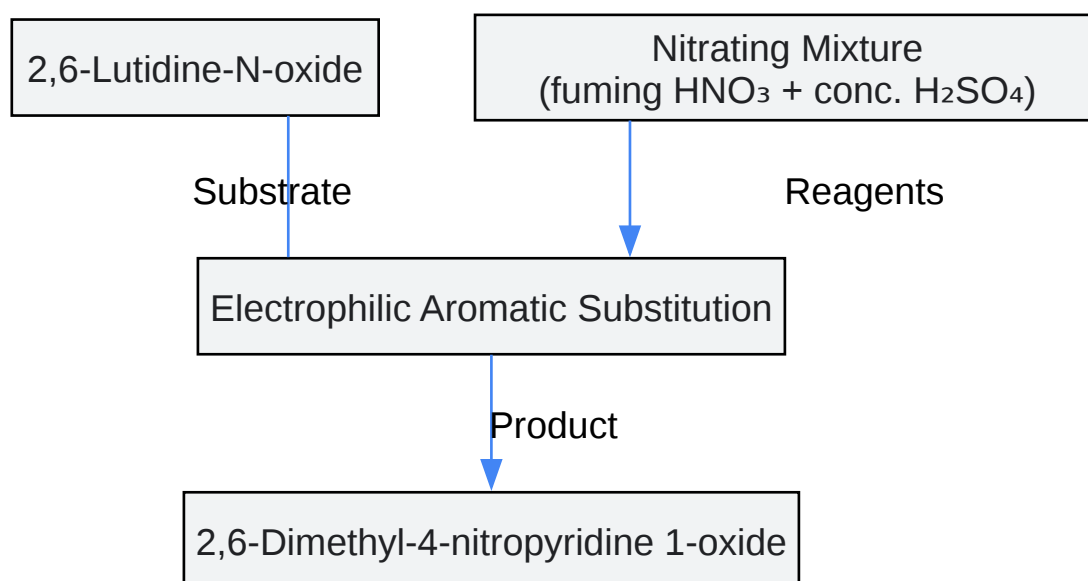
## Key Identifiers and Properties

The fundamental properties of this compound are summarized below, providing a quantitative basis for its handling and application in experimental settings.<sup>[1][2][3][4]</sup>

| Property                       | Value   |
|--------------------------------|---|
| CAS Registry Number            | 4808-64-4   |
| Molecular Formula              | C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O <sub>3</sub> |
| Molecular Weight               | 168.15 g/mol [5]  |
| Melting Point                  | 163-164 °C[2]   |
| Boiling Point (est.)           | 413.8 ± 40.0 °C at 760 mmHg[1]                              |
| Density (est.)                 | 1.3 ± 0.1 g/cm <sup>3</sup> [1]                             |
| InChI Key                      | LFPUGENPUAERSG-UHFFFAOYSA-N[5]                              |
| Canonical SMILES               | <chem>CC1=CC(=CC(=[N+]1[O-])C)[O-]</chem> [3]               |
| Appearance                     | White to light yellow crystalline powder                    |
| Topological Polar Surface Area | 71.3 Å <sup>2</sup> [3]                                     |

## Synthesis Pathway: Electrophilic Nitration

The most common and efficient synthesis of **2,6-Dimethyl-4-nitropyridine 1-oxide** involves the electrophilic nitration of 2,6-dimethylpyridine N-oxide (2,6-Lutidine-N-oxide). The N-oxide group is crucial as it activates the 4-position of the pyridine ring, making it susceptible to attack by the nitronium ion (NO<sub>2</sub><sup>+</sup>) generated from the nitrating mixture.



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Caption: Synthesis workflow for **2,6-Dimethyl-4-nitropyridine 1-oxide**.

## Experimental Protocol: Nitration of 2,6-Lutidine-N-oxide

This protocol is adapted from established laboratory procedures.<sup>[5]</sup> The causality behind each step is explained to provide a deeper understanding of the process.

### Materials:

- 2,6-Lutidine-N-oxide (19 g, 155 mmol)
- Fuming Nitric Acid (100%, 37.5 mL)
- Concentrated Sulfuric Acid (95-97%, 52.5 mL)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Saturated aqueous Sodium Chloride (NaCl) solution
- Anhydrous Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Ice

### Procedure:

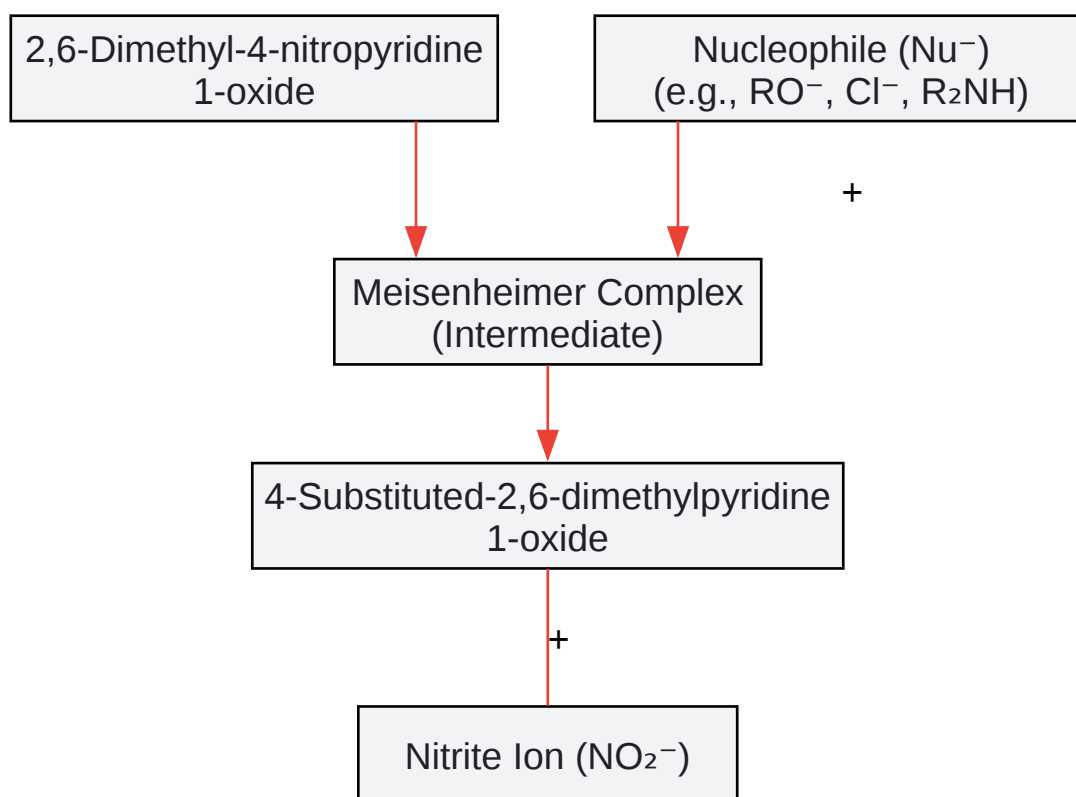
- Preparation of Nitrating Mixture: In a flask cooled in an ice bath (0°C), slowly add 52.5 mL of concentrated H<sub>2</sub>SO<sub>4</sub> to 37.5 mL of fuming HNO<sub>3</sub>.
  - Causality: This addition must be slow and cooled as the formation of the nitronium ion is highly exothermic. Sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to generate the highly electrophilic NO<sub>2</sub><sup>+</sup> ion.
- Reaction Initiation: Cool 19 g of Lutidine-N-oxide to 0°C in a separate reaction vessel. Slowly add the prepared nitrating mixture to the cooled Lutidine-N-oxide.
  - Causality: Maintaining a low temperature controls the initial rate of the exothermic nitration reaction, preventing unwanted side reactions and ensuring safety.

- Reaction Progression: After the addition is complete, heat the mixture to 80°C for 3 hours.
  - Causality: Heating provides the necessary activation energy for the electrophilic substitution to proceed to completion. The N-oxide group directs the nitration to the 4-position.
- Work-up and Isolation: a. Cool the reaction mixture to room temperature and carefully pour it into 500 mL of an ice-water slurry. A white precipitate should form.
  - Causality: Pouring the acidic mixture into ice-water quenches the reaction and precipitates the organic product, which has low solubility in water, while the inorganic acids remain in the aqueous phase. b. Filter the white precipitate. Dissolve it in 100 mL of CH<sub>2</sub>Cl<sub>2</sub>. c. Extract the aqueous filtrate four times with 75 mL portions of CH<sub>2</sub>Cl<sub>2</sub>.
  - Causality: This ensures maximum recovery of any product that remained dissolved in the aqueous phase. d. Combine all organic extracts (the dissolved precipitate and the extraction portions). e. Wash the combined organic phase twice with 75 mL of saturated aqueous NaCl.
  - Causality: This wash removes residual water and inorganic impurities from the organic layer. f. Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and evaporate the solvent under reduced pressure to yield the final product.
  - Causality: Anhydrous Na<sub>2</sub>SO<sub>4</sub> is a neutral drying agent that removes trace amounts of water. Evaporation of the volatile CH<sub>2</sub>Cl<sub>2</sub> leaves the solid product.

## Reactivity and Mechanistic Insights

The chemical behavior of **2,6-Dimethyl-4-nitropyridine 1-oxide** is dominated by the electronic interplay between the N-oxide, the nitro group, and the pyridine ring. The 4-nitro group is a strong electron-withdrawing group, making the carbon atom at the 4-position highly electrophilic and susceptible to nucleophilic aromatic substitution (S<sub>N</sub>Ar).

The nitro group in 4-nitropyridine-N-oxide derivatives is an excellent leaving group, readily replaced by a variety of nucleophiles.<sup>[6]</sup> This reactivity makes the compound a valuable precursor for synthesizing various 4-substituted 2,6-dimethylpyridine derivatives.



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Caption: General pathway for Nucleophilic Aromatic Substitution ( $S_NAr$ ).

## Spectroscopic and Structural Characterization

Detailed characterization of **2,6-Dimethyl-4-nitropyridine 1-oxide** has been performed using both experimental techniques and theoretical calculations. Density Functional Theory (DFT) studies, specifically using the B3LYP/6-311G(d,p) method, have been employed to calculate the optimized molecular structure, vibrational frequencies (IR and Raman), and thermodynamic properties.[7][8]

The theoretical calculations show good agreement with experimental data, providing a powerful tool for understanding the compound's structural and vibrational characteristics.[7] These studies help in assigning specific vibrational modes and confirming the molecular geometry. Analysis of the Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) further elucidates the compound's reactivity and potential for intermolecular interactions.[7]

## Safety, Handling, and Storage

As a potentially hazardous chemical, **2,6-Dimethyl-4-nitropyridine 1-oxide** requires careful handling. The following information is synthesized from available Safety Data Sheets (SDS).<sup>[1]</sup><sup>[9]</sup><sup>[10]</sup>

| Aspect                              | Guideline   |
|-------------------------------------|---|
| Hazards                             | Harmful if swallowed, in contact with skin, or if inhaled. <sup>[1]</sup> Causes skin and serious eye irritation. <sup>[9]</sup> <sup>[10]</sup> Suspected of causing genetic defects. <sup>[9]</sup>   |
| Handling                            | Use only in a chemical fume hood. <sup>[1]</sup> Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling. <sup>[1]</sup> <sup>[9]</sup> Obtain special instructions before use and do not handle until all safety precautions have been read and understood. <sup>[9]</sup> <sup>[10]</sup> |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles, and appropriate laboratory clothing. <sup>[1]</sup> <sup>[9]</sup>  |
| Storage                             | Store in a tightly closed container in a dry, cool, and well-ventilated place. <sup>[1]</sup> <sup>[10]</sup> Keep away from heat, sparks, and open flames. <sup>[1]</sup>  |
| Incompatible Materials              | Strong oxidizing agents, strong acids, and strong bases. <sup>[10]</sup> <sup>[11]</sup>  |
| Disposal                            | Dispose of contents and container to an approved waste disposal plant in accordance with national and regional regulations. <sup>[1]</sup> <sup>[9]</sup>   |

## Applications in Research and Development

**2,6-Dimethyl-4-nitropyridine 1-oxide** is primarily used as a versatile intermediate in organic synthesis. Its utility is particularly noted in the pharmaceutical industry. For example, the related compound, 2,3-dimethyl-4-nitropyridine-N-oxide, is a key intermediate in the synthesis of

proton pump inhibitors like lansoprazole and rabeprazole.[12][13][14] The reactivity of the 4-nitro position allows for the introduction of various functional groups, making it a valuable building block for creating libraries of novel compounds in drug discovery programs.[5]

## Conclusion

**2,6-Dimethyl-4-nitropyridine 1-oxide** is a compound of significant interest due to its well-defined synthesis, predictable reactivity, and utility as a synthetic intermediate. A thorough understanding of its chemical properties, particularly the susceptibility of the 4-position to nucleophilic attack, is essential for its effective application. Adherence to strict safety protocols is mandatory for handling this compound. This guide provides the foundational knowledge required for researchers to confidently and safely incorporate this valuable reagent into their synthetic and drug development workflows.

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